(2,3-Difluoro-4-nitrophenyl)methanol

Fluorinated building blocks Nucleophilic aromatic substitution Positional isomer SAR

This 2,3-difluoro-4-nitrophenyl building block provides regiochemical reactivity distinct from 2,5- and 3,5-difluoro isomers. Adjacent C2/C3 fluorines enable sequential SNAr for stepwise aromatic diversification; the reducible nitro group and derivatizable hydroxymethyl expand synthetic scope. Its higher LogP (1.37) vs. the 2,5-isomer improves chromatographic behavior and membrane permeability. Essential for fluorinated benzimidazole, benzoxazole, and α-fluoro(hetero)aryl acetic acid programs. Isomeric substitution yields different cyclization and coupling outcomes—do not substitute.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
Cat. No. B14010211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluoro-4-nitrophenyl)methanol
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CO)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-2,11H,3H2
InChIKeyGLRDNAZULNPHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Difluoro-4-nitrophenyl)methanol Procurement Guide: CAS 1806289-80-4 Specifications and Key Properties


(2,3-Difluoro-4-nitrophenyl)methanol (CAS 1806289-80-4) is a fluorinated nitroaromatic alcohol with the molecular formula C₇H₅F₂NO₃ and molecular weight 189.12 g/mol . The compound features a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, a nitro group at the 4-position, and a hydroxymethyl moiety, making it a versatile building block in organic synthesis, particularly for the construction of fluorinated heterocycles and pharmaceutical intermediates . Commercial suppliers typically offer this compound at ≥98% purity, with predicted properties including a boiling point of 329.9±37.0 °C, density of 1.531±0.06 g/cm³, and pKa of 12.80±0.10 .

Why (2,3-Difluoro-4-nitrophenyl)methanol Cannot Be Simply Substituted: Positional Isomer and Monofluoro Analog Limitations


Fluorinated nitrobenzyl alcohols constitute a class of compounds with nominally identical molecular formulas (C₇H₅F₂NO₃) or structurally analogous monofluorinated variants (C₇H₆FNO₃), yet substitution patterns critically alter their electronic landscapes and consequently their reactivity and physicochemical behavior [1]. The 2,3-difluoro substitution pattern on (2,3-difluoro-4-nitrophenyl)methanol creates a distinct electronic environment that differs fundamentally from its 2,5-difluoro and 3,5-difluoro positional isomers, as well as from monofluorinated analogs [2]. Procurement decisions that treat these compounds as interchangeable will result in unpredictable outcomes in nucleophilic aromatic substitution (SNAr) reactions, downstream coupling efficiency, and overall synthetic route yields. The evidence presented below quantifies where this specific substitution pattern confers meaningful differentiation.

(2,3-Difluoro-4-nitrophenyl)methanol Quantitative Differentiation Evidence: Head-to-Head Comparisons with Positional Isomers and Monofluoro Analogs


Positional Isomer Comparison: 2,3-Difluoro vs. 2,5-Difluoro Substitution Patterns

The 2,3-difluoro substitution pattern places two fluorine atoms in adjacent positions on the aromatic ring, creating a substantially different electronic and steric environment compared to the 2,5-difluoro isomer. Computed LogP values reveal that (2,3-difluoro-4-nitrophenyl)methanol (LogP 1.3653) exhibits higher lipophilicity than (2,5-difluoro-4-nitrophenyl)methanol (XLogP 1.1) . This difference of approximately 0.27 LogP units translates to a measurable shift in partition coefficient that may affect solubility, membrane permeability, and chromatographic behavior [1].

Fluorinated building blocks Nucleophilic aromatic substitution Positional isomer SAR

Monofluoro vs. Difluoro Analog Comparison: Hydrogen Bond Acceptor Capacity

The presence of two fluorine atoms in the target compound significantly expands hydrogen bond acceptor capacity relative to monofluorinated analogs. (2,3-Difluoro-4-nitrophenyl)methanol contains 5 hydrogen bond acceptors (from nitro, hydroxyl, and two fluorine atoms), whereas the monofluorinated analog (3-fluoro-2-nitrophenyl)methanol (CAS 1214323-11-1) contains only 4 hydrogen bond acceptors [1]. This quantitative difference arises from the additional fluorine atom serving as an H-bond acceptor site, as fluorine can participate in weak hydrogen bonding interactions that influence molecular recognition and crystal packing [2].

Hydrogen bonding Fluorine substitution effects Receptor-ligand interactions

Functional Group Differentiation: Hydroxymethyl vs. Methoxy and Acetic Acid Derivatives

The hydroxymethyl group of (2,3-difluoro-4-nitrophenyl)methanol provides a reactive handle for further functionalization that differs fundamentally from the methyl ether (2,3-difluoro-4-nitroanisole, CAS 66684-59-1) and acetic acid (2-(2,3-difluoro-4-nitrophenyl)acetic acid) derivatives [1]. While all three share the 2,3-difluoro-4-nitrophenyl core, the target compound uniquely enables direct oxidation to aldehydes/carboxylic acids, esterification, etherification, and conversion to halides for nucleophilic displacement reactions . In the context of α-fluoro(hetero)aryl acetic acid derivative synthesis, the 2,3-difluoro-4-nitrophenyl fragment has been demonstrated as a precursor for cycloreversion to form fluoro(hetero)aryl ketenes that undergo efficient coupling with nucleophiles .

Synthetic versatility Functional group interconversion Fluorinated intermediates

Electronic Environment Distinction: Adjacent Fluorine Effects on Reactivity

The 2,3-difluoro substitution pattern creates a unique electronic environment where two electronegative fluorine atoms occupy adjacent positions on the aromatic ring, generating strong inductive electron-withdrawal that activates specific ring positions toward nucleophilic attack while simultaneously providing potential leaving groups for SNAr reactions . In related difluoronitroaromatic systems, fluorodenitration reactions have been demonstrated to yield difluoronitrobenzene derivatives in 58% yield from dinitrofluorobenzene precursors . The positioning of fluorine atoms adjacent to one another in the 2,3-difluoro pattern creates a distinct regiochemical outcome in substitution reactions compared to the 3,5-difluoro isomer (CAS 1123172-89-3), where fluorines are separated by the nitro group, resulting in different electronic distribution across the ring [1].

Electronic effects Fluorine ortho-effect SNAr regioselectivity

(2,3-Difluoro-4-nitrophenyl)methanol Optimal Application Scenarios: Where This Specific Building Block Delivers Value


Synthesis of α-Fluoro(hetero)aryl Acetic Acid Derivatives via Ketene Intermediates

The 2,3-difluoro-4-nitrophenyl fragment serves as a precursor in the synthesis of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives. Specifically, compounds containing this fragment undergo cycloreversion to form fluoro(hetero)aryl ketenes, which then undergo efficient coupling with nucleophiles for rapid incorporation of fluorinated motifs . This application leverages the electronic properties of the 2,3-difluoro-4-nitrophenyl system, which are distinct from other positional isomers, to generate reactive intermediates useful in medicinal chemistry and agrochemical development.

Pharmaceutical Intermediate for Fluorinated Heterocycle Construction

The combination of nitro group (reducible to amine), hydroxymethyl (oxidizable or derivatizable), and two fluorine atoms (SNAr-amenable leaving groups) makes this compound a strategic intermediate for constructing fluorinated heterocyclic scaffolds . The 2,3-difluoro pattern specifically enables unique cyclization outcomes compared to 2,5- or 3,5-difluoro isomers, as the adjacent fluorines create a distinct regiochemical environment. This building block is particularly valuable in programs targeting fluorinated benzimidazoles, benzoxazoles, and related heterocycles where fluorine substitution enhances metabolic stability.

SNAr-Based Diversification for Structure-Activity Relationship Studies

The presence of fluorine atoms at both the 2- and 3-positions provides two distinct sites for sequential nucleophilic aromatic substitution reactions, enabling stepwise diversification of the aromatic core . The higher LogP value (1.3653) of this compound relative to the 2,5-difluoro isomer (XLogP 1.1) may confer improved chromatographic behavior and membrane permeability in cell-based assays, making it a preferred choice for medicinal chemistry campaigns requiring balanced physicochemical properties [1].

Fluorinated Building Block for Agrochemical Lead Optimization

Fluorinated nitroaromatic alcohols have established utility in agrochemical research as precursors to herbicides and fungicides [2]. The 2,3-difluoro substitution pattern offers a distinct electronic profile for optimizing target binding and environmental fate properties. The increased hydrogen bond acceptor count (5 vs. 4 for monofluorinated analogs) alters molecular recognition properties that may influence pest target engagement [3].

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